molecular formula C11H19BrN4S B4602239 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N'-butylthiourea

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N'-butylthiourea

Cat. No.: B4602239
M. Wt: 319.27 g/mol
InChI Key: SQWSSXXZDYYRCN-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a butylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with butyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-1H-pyrazole: A precursor in the synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea.

    N-butylthiourea: Another thiourea derivative with similar structural features.

Uniqueness

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N’-butylthiourea is unique due to the combination of the pyrazole ring and the butylthiourea moiety, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for further chemical modifications and applications in various research fields.

Properties

IUPAC Name

1-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-3-butylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN4S/c1-3-5-6-13-11(17)14-8-10-9(12)7-15-16(10)4-2/h7H,3-6,8H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWSSXXZDYYRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCC1=C(C=NN1CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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